REACTION_CXSMILES
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[C-:1]#[N:2].[Na+].O.Cl[CH2:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[CH2:12])=[CH:9][CH:8]=1>C(O)C>[C:1]([CH2:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[CH2:12])=[CH:9][CH:8]=1)#[N:2] |f:0.1|
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Name
|
|
Quantity
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49.01 g
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Type
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reactant
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Smiles
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[C-]#N.[Na+]
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Name
|
|
Quantity
|
70.07 g
|
Type
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reactant
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Smiles
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O
|
Name
|
|
Quantity
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50.96 g
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Type
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solvent
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Smiles
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C(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
87.5 g
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Type
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reactant
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Smiles
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ClCC1=CC=C(C=C)C=C1
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Control Type
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UNSPECIFIED
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Setpoint
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65 (± 5) °C
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Type
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CUSTOM
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Details
|
while stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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In a 500 μl 4-opening flask equipped with a stirring bar
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Type
|
CUSTOM
|
Details
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was elevated to 60° C.
|
Type
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CUSTOM
|
Details
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it was reacted for 3 hours
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Duration
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3 h
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Type
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CUSTOM
|
Details
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When the reaction terminated
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Type
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TEMPERATURE
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Details
|
was cooled to 40° C.
|
Type
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ADDITION
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Details
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100 g of diethylether was added
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Type
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CUSTOM
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Details
|
the diethylether layer was separated
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Type
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EXTRACTION
|
Details
|
The separated organic layer was extracted with 300 g of water three times
|
Type
|
EXTRACTION
|
Details
|
the water layer was extracted with 50 g of diethylether
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Type
|
CUSTOM
|
Details
|
The separated obtained organic layer
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Type
|
DRY_WITH_MATERIAL
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Details
|
was dried with magnesium sulfate for one day
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Duration
|
1 d
|
Type
|
CUSTOM
|
Details
|
the organic solvent was removed
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Type
|
CUSTOM
|
Details
|
an evaporator
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Name
|
|
Type
|
product
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Smiles
|
C(#N)CC1=CC=C(C=C)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |